8-(benzyl(methyl)amino)-1,3-dimethyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
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Description
8-(benzyl(methyl)amino)-1,3-dimethyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H27N5O2 and its molecular weight is 417.513. The purity is usually 95%.
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Biological Activity
8-(Benzyl(methyl)amino)-1,3-dimethyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. With a molecular formula of C18H23N5O2 and a molecular weight of approximately 341.41 g/mol, this compound features a complex structure that includes a purine backbone modified by various functional groups. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.
The compound's structure contributes to its biological activity through specific interactions with biological targets. The presence of the benzyl(methyl)amino group and the 3-phenylpropyl group enhances its lipophilicity and ability to penetrate cellular membranes.
Property | Value |
---|---|
Molecular Formula | C18H23N5O2 |
Molecular Weight | 341.41 g/mol |
LogP | 2.9 |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 4 |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro tests have demonstrated its efficacy against various cancer cell lines, particularly breast cancer (MCF-7) and melanoma (A-375).
Case Studies
- Study on Anticancer Properties :
- Toxicity Assessment :
The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound has shown binding affinities to critical enzymes such as B-RAF kinase and human dihydrofolate reductase (hDHFR), which are involved in cancer cell proliferation .
- Receptor Modulation : It may also modulate receptor functions that influence cell survival and apoptosis pathways.
In Silico Studies
In silico assessments have been conducted to predict the pharmacokinetic properties and molecular interactions of the compound:
Properties
IUPAC Name |
8-[benzyl(methyl)amino]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-26(17-19-13-8-5-9-14-19)23-25-21-20(22(30)28(3)24(31)27(21)2)29(23)16-10-15-18-11-6-4-7-12-18/h4-9,11-14H,10,15-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZDJTJZWWSZSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)CC3=CC=CC=C3)CCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.